ETHYL 5-ETHYL-4-PHENYL-2-({1,1,1-TRIFLUORO-3-METHOXY-2-[(2-METHOXYPHENYL)FORMAMIDO]-3-OXOPROPAN-2-YL}AMINO)THIOPHENE-3-CARBOXYLATE
Overview
Description
Ethyl 5-ethyl-4-phenyl-2-{[2,2,2-trifluoro-1-[(2-methoxybenzoyl)amino]-1-(methoxycarbonyl)ethyl]amino}thiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, phenyl group, and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-ETHYL-4-PHENYL-2-({1,1,1-TRIFLUORO-3-METHOXY-2-[(2-METHOXYPHENYL)FORMAMIDO]-3-OXOPROPAN-2-YL}AMINO)THIOPHENE-3-CARBOXYLATE involves multiple steps, including the formation of the thiophene ring, introduction of the phenyl group, and addition of the trifluoro and methoxybenzoyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-ethyl-4-phenyl-2-{[2,2,2-trifluoro-1-[(2-methoxybenzoyl)amino]-1-(methoxycarbonyl)ethyl]amino}thiophene-3-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 5-ethyl-4-phenyl-2-{[2,2,2-trifluoro-1-[(2-methoxybenzoyl)amino]-1-(methoxycarbonyl)ethyl]amino}thiophene-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 5-ETHYL-4-PHENYL-2-({1,1,1-TRIFLUORO-3-METHOXY-2-[(2-METHOXYPHENYL)FORMAMIDO]-3-OXOPROPAN-2-YL}AMINO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives and molecules with similar functional groups. Examples include:
- Ethyl 5-ethyl-4-phenylthiophene-3-carboxylate
- 2-{[2,2,2-trifluoro-1-(methoxycarbonyl)ethyl]amino}thiophene-3-carboxylate
Uniqueness
Ethyl 5-ethyl-4-phenyl-2-{[2,2,2-trifluoro-1-[(2-methoxybenzoyl)amino]-1-(methoxycarbonyl)ethyl]amino}thiophene-3-carboxylate is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
IUPAC Name |
ethyl 5-ethyl-4-phenyl-2-[[1,1,1-trifluoro-3-methoxy-2-[(2-methoxybenzoyl)amino]-3-oxopropan-2-yl]amino]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27F3N2O6S/c1-5-19-20(16-12-8-7-9-13-16)21(24(34)38-6-2)23(39-19)32-26(25(35)37-4,27(28,29)30)31-22(33)17-14-10-11-15-18(17)36-3/h7-15,32H,5-6H2,1-4H3,(H,31,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXKGIFOXVGFFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(S1)NC(C(=O)OC)(C(F)(F)F)NC(=O)C2=CC=CC=C2OC)C(=O)OCC)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27F3N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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